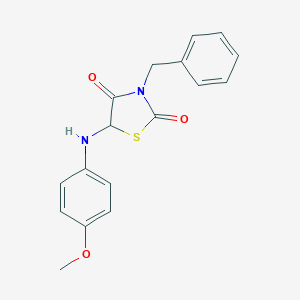
3-Benzyl-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with benzyl bromide and 4-methoxyaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and methoxy-phenylamino groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide in ethanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives with reduced functional groups.
Substitution: Formation of substituted thiazolidine-2,4-dione derivatives.
Scientific Research Applications
3-Benzyl-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diabetes and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial properties. Additionally, it can interact with cellular receptors to modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5-(4-methyl-phenylamino)-thiazolidine-2,4-dione
- 3-Benzyl-5-(4-fluoro-phenylamino)-thiazolidine-2,4-dione
- 3-Benzyl-5-(4-chloro-phenylamino)-thiazolidine-2,4-dione
Uniqueness
3-Benzyl-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties, making it more reactive in certain chemical reactions. Additionally, the methoxy group can enhance the compound’s biological activity by improving its interaction with specific molecular targets.
Properties
Molecular Formula |
C17H16N2O3S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-benzyl-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O3S/c1-22-14-9-7-13(8-10-14)18-15-16(20)19(17(21)23-15)11-12-5-3-2-4-6-12/h2-10,15,18H,11H2,1H3 |
InChI Key |
OGSOWENNBOCZDC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















